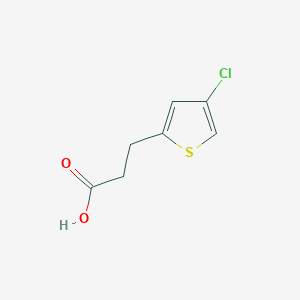

3-(4-Chlorothiophen-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-chlorothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGRDDNHSGUWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorothiophen-2-yl)propanoic acid (CAS 89793-51-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 3-(4-Chlorothiophen-2-yl)propanoic acid (CAS 89793-51-1), a thiophene derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this document combines reported computational data with extrapolated information from closely related analogs and general knowledge of thiophene chemistry. It covers physicochemical properties, a proposed synthetic route, and a discussion of potential biological activities based on the broader class of thiophene-containing molecules. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89793-51-1 | Public Record |

| Molecular Formula | C₇H₇ClO₂S | ChemScene[1] |

| Molecular Weight | 190.65 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |

| LogP (predicted) | 2.4187 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not publicly documented. However, based on general synthetic methodologies for thiophene derivatives, a plausible synthetic route can be proposed. A common approach involves the modification of a pre-formed thiophene ring.

Proposed Synthetic Pathway

A likely synthetic route could involve a multi-step process starting from 2-acetyl-4-chlorothiophene. This proposed workflow is illustrated in the diagram below.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Willgerodt-Kindler Reaction

-

To a flask containing 2-acetyl-4-chlorothiophene, add sulfur and morpholine.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate thiomorpholide.

Step 2: Hydrolysis

-

To the crude intermediate from Step 1, add an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Heat the mixture under reflux for an extended period until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system to obtain this compound.

Note: This is a generalized, hypothetical protocol. Actual reaction conditions, such as temperatures, times, and purification methods, would require optimization.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the thiophene nucleus is a well-known pharmacophore present in numerous biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

The structural similarity of the title compound to other arylpropanoic acids, a class that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggests that it could potentially interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Hypothetical Anti-Inflammatory Signaling Pathway

The diagram below illustrates a simplified, generic inflammatory signaling pathway that could be a potential target for a compound like this compound, assuming it possesses anti-inflammatory properties.

Caption: Hypothetical inhibition of the COX pathway by the title compound.

Spectral Data

No publicly available experimental spectral data (NMR, IR, MS) for this compound (CAS 89793-51-1) has been identified. Researchers would need to perform their own analytical characterization to obtain these data.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While there is a significant lack of publicly available experimental data, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The proposed synthetic pathway offers a starting point for its chemical synthesis, and the discussion on potential biological activities highlights promising areas for future research, particularly in the domain of anti-inflammatory agents. Further experimental validation of its physicochemical properties, synthesis, and biological effects is necessary to fully elucidate the potential of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(4-Chlorothiophen-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(4-Chlorothiophen-2-yl)propanoic acid, a thiophene derivative of interest in chemical and pharmaceutical research. The document details its chemical structure, calculated properties, and the standard experimental protocols for their determination.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are primarily based on computational models and are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 89793-51-1 | [1] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.4187 | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

| SMILES | C(CC(=O)O)C1=CC(=CS1)Cl | [1] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is not widely published, the following are detailed, standard methodologies for determining the key physicochemical properties of carboxylic acids.[2][3][4]

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

-

The tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature range is recorded from the point at which the first liquid drop appears to when the entire sample has melted. A narrow range typically indicates high purity.

-

Solubility Assessment

Solubility is determined in various solvents to understand the compound's polarity and suitability for different applications.[5][6]

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

Weigh a precise amount of the compound (e.g., 10 mg) and place it into a test tube.

-

Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or a nonpolar solvent like hexane) to the test tube.[3]

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid against a dark background.

-

If the solid dissolves completely, the compound is classified as soluble. If not, its solubility can be quantified by gradually adding more solvent until dissolution occurs or by analyzing the concentration of the saturated solution via techniques like HPLC.

-

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of the molecule at different pH levels.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure (Potentiometric Titration):

-

A precisely weighed sample of the acid is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is critical for predicting its absorption and distribution in biological systems.

-

Apparatus: Separatory funnel, shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure (Shake-Flask Method):

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a known volume of this solution to a separatory funnel containing a pre-saturated mixture of n-octanol and water.

-

Shake the funnel vigorously for an extended period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and octanol layers.

-

Determine the concentration of the compound in each layer using an appropriate analytical method (e.g., UV spectroscopy by measuring absorbance at a specific wavelength).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Visualizations

The following diagrams illustrate a potential synthesis pathway and a logical workflow for the experimental characterization of the target compound.

Caption: A plausible multi-step synthesis route for the target compound.

Caption: Logical workflow for comprehensive physicochemical characterization.

References

Spectroscopic and Synthetic Profile of 3-(4-Chlorothiophen-2-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-(4-Chlorothiophen-2-yl)propanoic acid, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this document presents a detailed analysis based on predictive methodologies and data from close structural analogs. The guide includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in clear tabular formats for ease of reference. Furthermore, a detailed, plausible experimental protocol for its synthesis and characterization is provided, along with a visual workflow diagram. This document aims to serve as a valuable resource for researchers engaged in the synthesis and application of substituted thiophene derivatives.

Introduction

This compound is a substituted thiophene derivative with potential applications as a building block in the synthesis of pharmaceuticals and functional materials. The presence of the chloro-substituted thiophene ring and the propanoic acid side chain offers multiple sites for chemical modification, making it a versatile precursor for a variety of target molecules. This guide provides a detailed compilation of its predicted spectroscopic data and a proposed synthetic route, addressing the current gap in readily available experimental information.

Predicted Spectroscopic Data

The following spectroscopic data for this compound (Molecular Formula: C₇H₇ClO₂S, Molecular Weight: 190.65 g/mol ) has been predicted based on established spectroscopic principles and data from analogous compounds, including 3-(thiophen-2-yl)propanoic acid and 3-(5-chlorothiophen-2-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.0 | Singlet | 1H | Thiophene H-5 |

| ~6.9 | Singlet | 1H | Thiophene H-3 |

| ~3.1 | Triplet | 2H | -CH₂- (alpha to thiophene) |

| ~2.7 | Triplet | 2H | -CH₂- (alpha to COOH) |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~140 | Thiophene C-2 |

| ~128 | Thiophene C-4 |

| ~125 | Thiophene C-5 |

| ~122 | Thiophene C-3 |

| ~34 | -CH₂- (alpha to COOH) |

| ~25 | -CH₂- (alpha to thiophene) |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1550 | Medium | C=C stretch (Thiophene ring) |

| ~1430 | Medium | C-H bend (aliphatic) |

| ~1250 | Medium | C-O stretch |

| ~830 | Medium | C-Cl stretch |

| ~750 | Medium | C-S stretch |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity (%) | Proposed Fragment |

| 190/192 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 145/147 | Medium | [M - COOH]⁺ |

| 117/119 | High | [M - CH₂CH₂COOH]⁺ (Chlorothienyl fragment) |

Ionization method: Electron Ionization (EI).

Proposed Experimental Protocols

The following section outlines a plausible synthetic route and analytical procedures for this compound.

Synthesis of this compound

This proposed synthesis is a two-step process involving the Vilsmeier-Haack formylation of 3-chlorothiophene followed by a Knoevenagel condensation and subsequent reduction and hydrolysis.

Step 1: Synthesis of 4-Chloro-2-thiophenecarboxaldehyde

-

To a stirred solution of N,N-dimethylformamide (DMF) (1.2 eq.) in 1,2-dichloroethane at 0 °C, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3-chlorothiophene (1.0 eq.) in 1,2-dichloroethane dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 3 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-chloro-2-thiophenecarboxaldehyde.

Step 2: Synthesis of this compound

-

To a solution of 4-chloro-2-thiophenecarboxaldehyde (1.0 eq.) and malonic acid (1.5 eq.) in pyridine, add a catalytic amount of piperidine.

-

Heat the reaction mixture at 100 °C for 4 hours.

-

Cool the mixture to room temperature and acidify with 2M hydrochloric acid.

-

The precipitated crude (E)-3-(4-chlorothiophen-2-yl)acrylic acid is filtered, washed with water, and dried.

-

To a solution of the crude acrylic acid derivative in ethanol, add palladium on activated carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: The mass spectrum should be obtained using a mass spectrometer with an electron ionization (EI) source.

Workflow and Pathway Diagrams

The following diagrams illustrate the proposed synthetic workflow and logical relationships.

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a robust synthetic protocol for this compound. While experimental validation is pending, the information presented herein is based on sound chemical principles and data from closely related structures, offering a reliable starting point for researchers. This work is intended to facilitate further investigation and application of this and other substituted thiophene compounds in various fields of chemical and pharmaceutical research.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Chlorothiophen-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Chlorothiophen-2-yl)propanoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages high-quality NMR prediction software to elucidate its structural features. This information is crucial for the unambiguous identification and characterization of this molecule in research and drug development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the protons in different chemical environments. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | 3.15 | Triplet | 7.5 |

| Hβ | 2.85 | Triplet | 7.5 |

| H3' | 6.90 | Doublet | 1.5 |

| H5' | 6.85 | Doublet | 1.5 |

| COOH | 11.5 (variable) | Singlet | - |

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Table 2 outlines the predicted chemical shifts for each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 178.0 |

| C2' | 142.0 |

| C4' | 125.0 |

| C5' | 124.5 |

| C3' | 122.0 |

| Cα | 34.0 |

| Cβ | 25.0 |

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of organic acids like this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted ¹H and ¹³C NMR chemical shifts assigned to the corresponding atoms.

Caption: Molecular structure of this compound with predicted NMR assignments.

Potential Pharmacological Effects of Chlorothiophenepropanoic Acids: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data on chlorothiophenepropanoic acids is limited in publicly available literature. This document extrapolates potential effects based on the known activities of structurally related compounds, particularly arylpropanoic acids and various thiophene derivatives. The information presented herein is intended for research and informational purposes and should not be construed as established fact.

Introduction

Chlorothiophenepropanoic acids are a class of organic compounds characterized by a propanoic acid moiety attached to a chlorothiophene ring. As derivatives of arylpropanoic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), they hold potential for a range of pharmacological activities.[1] The presence of the thiophene ring, a common scaffold in medicinal chemistry, further suggests the possibility of diverse biological effects, including antimicrobial and anticancer properties.[2] This whitepaper will explore the potential pharmacological landscape of chlorothiophenepropanoic acids by examining the established activities of analogous structures.

Potential Pharmacological Activities

Anti-inflammatory and Analgesic Effects

Arylpropanoic acid derivatives are renowned for their anti-inflammatory and analgesic properties, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] Ibuprofen and naproxen are classic examples of this drug class.[1] Given the structural similarity, it is highly probable that chlorothiophenepropanoic acids would exhibit similar anti-inflammatory and analgesic effects.

Potential Mechanism of Action:

The primary mechanism is expected to be the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. The chlorine substituent on the thiophene ring could influence the selectivity and potency of COX inhibition.

dot

References

- 1. Synthesis and screening for biological potential of some substituted chalcones - Int J Pharm Chem Anal [ijpca.org]

- 2. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Chlorothiophen-2-yl)propanoic acid as a research chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorothiophen-2-yl)propanoic acid is a research chemical belonging to the thiophene class of compounds, which are known scaffolds in medicinal chemistry. Thiophene-containing molecules have shown a wide range of biological activities, and propanoic acid moieties are features of several well-known pharmaceuticals. This document provides a concise technical overview of the available information on this compound, intended to serve as a foundational resource for researchers.

Chemical and Physical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The information presented below is compiled from chemical supplier databases and computational models.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 89793-51-1 | ChemScene[1] |

| Molecular Formula | C₇H₇ClO₂S | ChemScene[1] |

| Molecular Weight | 190.65 g/mol | ChemScene[1] |

| IUPAC Name | This compound | MolWiki[2] |

| Canonical SMILES | C1=C(SC=C1Cl)CCC(=O)O | MolWiki[2] |

| InChI | InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10) | MolWiki[2] |

| InChIKey | AGGRDDNHSGUWGK-UHFFFAOYSA-N | MolWiki[2] |

| Purity | ≥98% (typical) | ChemScene[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 2.4187 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Synthesis and Characterization

Synthesis

Caption: A potential synthetic workflow for this compound.

Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated based on available literature. Researchers should develop and validate their own synthetic protocols.

Analytical Data

No publicly accessible experimental analytical data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, or IR spectra for this compound have been identified. It is recommended that researchers procuring or synthesizing this compound perform full analytical characterization to confirm its identity and purity.

Biological Activity and Potential Applications

Biological Activity

There is currently no published research detailing the specific biological activity of this compound. However, the broader class of aryl propionic acid derivatives is known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[3][4]. The thiophene ring is a common motif in many pharmaceuticals due to its bioisosteric relationship with the benzene ring.

Potential Research Applications

Given its chemical structure, this compound may serve as a valuable building block or intermediate in the synthesis of more complex molecules for various research purposes:

-

Drug Discovery: It can be used as a scaffold or starting material for the synthesis of novel compounds to be screened for various biological activities.

-

Enzyme Inhibition and Protein Interaction Studies: The molecule could be investigated for its potential to interact with biological targets such as enzymes and receptors[2].

-

Materials Science: There is potential for its use in the development of new materials with specific electronic or optical properties[2].

The logical relationship for its potential utility in drug discovery can be visualized as follows:

Caption: A logical workflow for the use of the title compound in a drug discovery program.

Safety and Handling

Specific safety and handling data for this compound is limited. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a research chemical with potential applications as a building block in organic synthesis and drug discovery. While detailed experimental and biological data are currently lacking in the public domain, its structural motifs suggest it could be a valuable tool for researchers exploring new chemical entities. It is imperative that any researcher working with this compound conduct thorough characterization and safety assessments.

References

The Dawn of Thiophene Carboxylic Acids: A Technical Chronicle of Discovery and Synthesis

For Immediate Release

This technical guide delves into the historical discovery and seminal synthetic routes of thiophene carboxylic acids, compounds that have become foundational pillars in modern medicinal chemistry and drug development. From the initial characterization in the late 19th century to the elucidation of their versatile chemistry, this paper provides researchers, scientists, and drug development professionals with a comprehensive understanding of the origins of this critical class of heterocyclic compounds.

Discovery and Early Research: From Coal Tar Impurity to a New Class of Compounds

The story of thiophene carboxylic acids begins with the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer, while at the University of Zurich, identified thiophene as a sulfur-containing contaminant in benzene derived from coal tar.[1] This discovery opened a new chapter in heterocyclic chemistry. Meyer, alongside his students, embarked on an intensive investigation of this novel compound, culminating in his comprehensive monograph, Die Thiophengruppe (The Thiophene Group), published in 1888.[2] This seminal work laid the groundwork for understanding the reactivity of the thiophene ring and the synthesis of its derivatives, including the first explorations into thiophene carboxylic acids.

Early research quickly established that the carboxylated forms of thiophene, known as thenoic acids, exhibited distinct properties. Initial studies in the late 19th century focused on the two primary isomers: thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. An 1887 publication by Meyer noted that what was initially termed "a-Thiophenic Acid" was, in fact, a mixture of the α (2-carboxylic acid) and β (3-carboxylic acid) isomers, highlighting the early challenges in their separation and characterization.

The second major period of advancement in thiophene chemistry was led by Wilhelm Steinkopf, whose work from 1918 to 1941 is summarized in his book, Die Chemie des Thiophens (The Chemistry of Thiophene) (1941).[2][3] Steinkopf and his contemporaries further refined the synthesis and characterization of thiophene derivatives, including various carboxylic acids, paving the way for their broader application.

Foundational Synthetic Protocols

The initial syntheses of thiophene carboxylic acids were pivotal in enabling further research into their chemical and biological properties. These early methods, while rudimentary by modern standards, demonstrate a sophisticated understanding of organic reactions.

Synthesis of Thiophene-2-Carboxylic Acid

One of the earliest and most practical methods for the preparation of thiophene-2-carboxylic acid was through the oxidation of 2-acetylthiophene.[4] 2-Acetylthiophene itself was readily accessible via the Friedel-Crafts acylation of thiophene.

Experimental Protocol: Oxidation of 2-Acetylthiophene (based on early 20th-century methods)

-

Step 1: Preparation of Sodium Hypochlorite Solution: A solution of sodium hydroxide in water is cooled with ice. Chlorine gas is passed through the solution until the required amount is absorbed, maintaining a low temperature to form a stable sodium hypochlorite solution.

-

Step 2: Oxidation: 2-Acetylthiophene is added to the freshly prepared sodium hypochlorite solution. The mixture is then heated, typically to 70-80°C, with vigorous stirring for several hours to ensure the completion of the haloform reaction.

-

Step 3: Isolation and Purification: After the reaction, the mixture is cooled. Any unreacted starting material or organic byproducts are removed by extraction with a suitable solvent (e.g., ether). The aqueous layer, containing the sodium salt of thiophene-2-carboxylic acid, is then acidified with a strong mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid.

-

Step 4: Final Purification: The precipitated thiophene-2-carboxylic acid is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from hot water.

Logical Workflow for the Synthesis of Thiophene-2-Carboxylic Acid

References

Safety and handling of 3-(4-Chlorothiophen-2-yl)propanoic acid in the lab

An In-depth Technical Guide to the Safe Handling of 3-(4-Chlorothiophen-2-yl)propanoic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 89793-51-1) in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including thiophene derivatives and carboxylic acids, to establish best practices for safe handling, storage, and disposal.

Compound Identification and Properties

This compound is a specialty chemical often used in organic synthesis and drug discovery. A summary of its known physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 89793-51-1 | [1] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [1] |

| Purity | ≥98% (typical) | [1] |

| Appearance | Likely a white to off-white solid, based on similar compounds. | Inferred |

| Solubility | Expected to be soluble in organic solvents. Solubility in water is likely limited due to the non-polar thiophene ring, though the carboxylic acid group may provide some aqueous solubility. | Inferred |

Hazard Identification and Classification

Based on the functional groups present (chlorinated thiophene and carboxylic acid), this compound is anticipated to possess the following hazards. The GHS classifications are inferred from similar compounds.

| Hazard Class | GHS Hazard Statement | Basis of Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | Carboxylic acids and thiophene derivatives can be harmful upon ingestion.[2][3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Carboxylic acids are known to be skin irritants.[2][4][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Carboxylic acids can cause significant eye irritation or damage.[2][4][5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Inhalation of dust from acidic solids can irritate the respiratory tract.[6] |

Pictograms:

Signal Word: Warning

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any specific procedures. However, the following PPE is mandatory for handling this compound:

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[4][7][8] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin Protection | Nitrile or other chemical-resistant gloves.[5] A lab coat should be worn at all times. | Prevents skin contact, which can lead to irritation. |

| Respiratory Protection | Not typically required when handled in a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter may be necessary. | Prevents inhalation of dust that may cause respiratory irritation. |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

-

Contaminated clothing should be removed immediately and washed before reuse.[2][3]

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and prevent environmental contamination.

| Aspect | Procedure |

| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][9][10] Keep away from incompatible materials such as strong bases and oxidizing agents.[7][8] |

| Disposal | Dispose of waste in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.[2] |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11] |

Experimental Protocols

While specific experimental procedures will vary, the following provides a general protocol for handling solid this compound in a laboratory setting.

General Weighing and Dispensing Protocol

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Don appropriate PPE (lab coat, safety goggles, and nitrile gloves).

-

Prepare a clean, tared weigh boat or container.

-

-

Handling:

-

Retrieve the container of this compound from its storage location.

-

Inside the fume hood, carefully open the container.

-

Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust.

-

Securely close the main container.

-

-

Cleanup:

-

Clean any minor spills within the fume hood using an appropriate absorbent material.

-

Dispose of the weigh boat and any contaminated materials in the designated hazardous waste container.

-

Wipe down the work surface in the fume hood.

-

Remove PPE and wash hands thoroughly.

-

Visualizations

Laboratory Workflow for Safe Handling

Caption: Workflow for handling this compound.

Logic Diagram for First Aid Response

References

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. studyrocket.co.uk [studyrocket.co.uk]

- 5. flinnsci.com [flinnsci.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. download.basf.com [download.basf.com]

- 11. fishersci.com [fishersci.com]

3-(4-Chlorothiophen-2-yl)propanoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 3-(4-Chlorothiophen-2-yl)propanoic acid, a compound of interest in various research and development applications. The following sections detail its fundamental chemical properties.

Physicochemical Properties

The molecular formula and molecular weight are foundational parameters for any chemical entity, crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Parameter | Value |

| Molecular Formula | C₇H₇ClO₂S[1] |

| Molecular Weight | 190.65 g/mol [1] |

Chemical Structure and Logic

The structural arrangement of atoms within this compound dictates its chemical reactivity and potential biological activity. The diagram below illustrates the connectivity of the constituent atoms.

Caption: Connectivity of this compound.

References

Technical Guide: Solubility Profile of 3-(4-Chlorothiophen-2-yl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Poor aqueous solubility can lead to low dissolution rates, incomplete absorption, and high inter-subject variability, ultimately hindering clinical development. 3-(4-Chlorothiophen-2-yl)propanoic acid (C₇H₇ClO₂S) is a synthetic organic compound whose therapeutic potential is fundamentally linked to its physicochemical properties.[1] A comprehensive understanding of its solubility profile is therefore essential for guiding formulation strategies, selecting appropriate delivery systems, and ensuring consistent biological performance.

This technical guide provides an overview of the predicted physicochemical properties of this compound and outlines a standardized experimental protocol for determining its thermodynamic solubility. While specific experimental solubility data for this compound is not publicly available, the methodologies described herein represent a standard approach for generating a robust and reliable solubility profile.

Physicochemical Properties

A molecule's solubility is influenced by a combination of its intrinsic properties. Computational models provide valuable estimates for these characteristics, which can inform initial formulation strategies.

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C₇H₇ClO₂S | Provides the elemental composition. |

| Molecular Weight | 190.65 g/mol [1] | Higher molecular weight can sometimes correlate with lower solubility. |

| logP | 2.4187[1] | The logarithm of the octanol/water partition coefficient; a value > 2 suggests moderate lipophilicity and potentially low aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų[1] | An indicator of the polar surface area; values below 60 Ų are generally associated with good membrane permeability. |

| Hydrogen Bond Donors | 1[1] | The carboxylic acid group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2[1] | The oxygen atoms in the carboxylic acid group can accept hydrogen bonds. |

Note: The data in this table is derived from computational models and should be confirmed through experimental validation.

Experimental Protocol: Thermodynamic Solubility Assessment

The following protocol details the equilibrium shake-flask method, a gold-standard technique for determining the thermodynamic solubility of a compound in various solvent systems.

3.1 Materials and Equipment

-

This compound (solid, purity ≥98%)

-

Selected solvents (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, deionized water, ethanol, propylene glycol)

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) for HPLC calibration. A typical concentration range would be 1 µg/mL to 100 µg/mL.

-

Sample Addition: Add an excess amount of solid this compound to a series of scintillation vials. An amount that is at least 2-3 times the expected solubility is recommended to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 10 mL) of each pre-equilibrated test solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 48-72 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot from the supernatant of each vial. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids.

-

Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Data Analysis: Use the established calibration curve to calculate the concentration of this compound in the original filtered sample. This concentration represents the thermodynamic solubility in that specific solvent at the tested temperature.

Visualization of Workflows

Diagrams can effectively illustrate experimental processes and logical decision-making in research. The following workflows are presented in the DOT language for clarity and reproducibility.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Decision Pathway for Formulation Development.

Conclusion

While experimental data for the solubility of this compound is not currently published, its predicted lipophilicity (logP ≈ 2.42) suggests that aqueous solubility may be limited.[1] For researchers and drug development professionals, the immediate and necessary step is to perform empirical solubility studies. The shake-flask method detailed in this guide provides a robust framework for generating the essential data needed to classify this compound and make informed decisions. This foundational knowledge is paramount for advancing the compound through the development pipeline, enabling the rational design of formulations that can achieve desired biopharmaceutical outcomes.

References

Potential Enzyme Inhibition Targets for 3-(4-Chlorothiophen-2-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential enzyme inhibition targets of the novel compound, 3-(4-Chlorothiophen-2-yl)propanoic acid. Due to a lack of direct experimental data on this specific molecule, this paper extrapolates potential targets based on the well-documented activities of structurally similar compounds, particularly other thiophene and arylpropionic acid derivatives. The primary enzyme targets identified through this comparative analysis are Cyclooxygenase-2 (COX-2), Microsomal Prostaglandin E Synthase-1 (mPGES-1), and Aldo-keto Reductase Family 1 Member B1 (AKR1B1). This guide provides a comprehensive overview of the signaling pathways associated with these enzymes, detailed hypothetical experimental protocols for assessing enzyme inhibition, and a summary of quantitative inhibition data from related compounds to inform future research and drug development efforts.

Introduction

This compound is a synthetic organic compound featuring a thiophene ring, a chlorine substituent, and a propanoic acid side chain. Its structural resemblance to known pharmacologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors, suggests its potential for therapeutic applications. This document serves as a foundational guide for researchers investigating the mechanism of action and potential therapeutic utility of this compound by identifying and detailing its most probable enzyme targets.

Potential Enzyme Inhibition Targets

Based on the chemical structure of this compound, three primary enzyme targets are proposed:

-

Cyclooxygenase-2 (COX-2): Arylpropionic acids are a well-established class of COX inhibitors. The presence of the propanoic acid moiety and the aromatic thiophene ring in the target compound suggests a high probability of interaction with COX enzymes.

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): As a key enzyme downstream of COX-2 in the prostaglandin E2 synthesis pathway, mPGES-1 is a logical secondary target. Inhibition of mPGES-1 offers a more targeted anti-inflammatory effect compared to broader COX inhibition.

-

Aldo-keto Reductase Family 1 Member B1 (AKR1B1): Various thiophene derivatives have been reported to inhibit AKR1B1, an enzyme implicated in diabetic complications and cancer.

Signaling Pathways

Prostaglandin Biosynthesis Pathway

The COX-2 and mPGES-1 enzymes are central to the prostaglandin biosynthesis pathway, which is responsible for the production of inflammatory mediators.

Caption: Prostaglandin Biosynthesis Pathway Highlighting Potential Targets.

Polyol Pathway

AKR1B1 is the rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Caption: The Polyol Pathway with AKR1B1 as a Potential Target.

Quantitative Inhibition Data for Structurally Similar Compounds

The following table summarizes the inhibitory activities (IC50 values) of various thiophene derivatives against the potential enzyme targets. This data is provided for comparative purposes to guide the initial assessment of this compound.

| Compound Class | Specific Compound | Target Enzyme | IC50 (µM) | Reference |

| Thiophene Carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | COX-2 | 0.29 | [1] |

| Thiophene Pyrazole Hybrid | Not specified | COX-2 | 0.67 | [2] |

| 2-Phenyl-tetrahydro[b]benzothiophene | Not specified | COX-2 | 0.31 - 1.40 | [2] |

| Thiophene-2-yl Acetic Acid Derivative | Compound 1c | mPGES-1 | Low µM range | [3] |

| Thiophene-2-yl Acetic Acid Derivative | Compound 2c | mPGES-1 | Low µM range | [3] |

| Fused Thiophene Derivative | Compound 4c | VEGFR-2 | 0.075 | [4] |

| Fused Thiophene Derivative | Compound 3b | VEGFR-2 | 0.126 | [4] |

| Fused Thiophene Derivative | Compound 4c | AKT | 4.60 | [4] |

| Fused Thiophene Derivative | Compound 3b | AKT | 6.96 | [4] |

| Indolebutanoic Acid Derivative | 4-oxo-4-(4-hydroxyindole)butanoic acid | AKR1B1 (ALR2) | 7.4 | [5] |

Experimental Protocols

The following are detailed, synthesized protocols for assessing the inhibitory activity of this compound against the proposed enzyme targets.

General Experimental Workflow

Caption: General Workflow for Enzyme Inhibition Assays.

Protocol for Fluorometric COX-2 Inhibition Assay

This protocol is based on commercially available COX-2 inhibitor screening kits.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

NaOH

-

This compound

-

Positive Control Inhibitor (e.g., Celecoxib)

-

DMSO (solvent)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve a range of test concentrations.

-

Reconstitute the COX-2 enzyme in COX Assay Buffer as per the manufacturer's instructions. Keep on ice.

-

Prepare working solutions of the COX Probe and COX Cofactor in COX Assay Buffer.

-

Prepare the Arachidonic Acid substrate solution by diluting with NaOH and then with the assay buffer.

-

-

Assay Protocol (per well):

-

Add 80 µL of a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

-

Add 10 µL of the diluted test compound or positive/negative controls (DMSO vehicle) to the appropriate wells.

-

Add 10 µL of the diluted COX-2 enzyme solution to all wells except the blank.

-

Incubate the plate at 25°C for 10 minutes, protected from light.

-

Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.

-

-

Measurement and Data Analysis:

-

Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol for mPGES-1 Inhibition Assay (Cell-Free)

This protocol is adapted from published methodologies for mPGES-1 inhibition assays.

Materials:

-

A549 cells (or other suitable cell line)

-

Interleukin-1β (IL-1β)

-

Cell lysis buffer

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

This compound

-

Positive Control Inhibitor (e.g., MK-886)

-

Reaction termination solution (e.g., containing a stable isotope-labeled PGE2 internal standard)

-

LC-MS/MS system for PGE2 quantification

Procedure:

-

Microsome Preparation:

-

Culture A549 cells and stimulate with IL-1β to induce mPGES-1 expression.

-

Harvest the cells, lyse them, and prepare a microsomal fraction by ultracentrifugation.

-

-

Inhibition Assay:

-

In a reaction tube, combine the microsomal preparation, GSH, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

Terminate the reaction by adding the termination solution.

-

-

PGE2 Quantification:

-

Extract the PGE2 from the reaction mixture.

-

Quantify the amount of PGE2 produced using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE2 formation at each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Protocol for Spectrophotometric AKR1B1 Inhibition Assay

This protocol is based on the principle of measuring the decrease in NADPH absorbance.

Materials:

-

Recombinant human AKR1B1

-

Phosphate buffer (pH 6.8)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

This compound

-

Positive Control Inhibitor (e.g., Epalrestat)

-

UV-Vis spectrophotometer

Procedure:

-

Assay Setup:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, NADPH, and the AKR1B1 enzyme.

-

Add the test compound at various concentrations or the vehicle control.

-

Incubate the mixture at 37°C for a short period.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the DL-glyceraldehyde substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Determine the initial rate of the reaction for each concentration of the inhibitor.

-

Calculate the percent inhibition of the enzyme activity compared to the control.

-

Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

-

Conclusion and Future Directions

While direct experimental evidence is currently unavailable, the structural characteristics of this compound strongly suggest that it may act as an inhibitor of COX-2, mPGES-1, and/or AKR1B1. The quantitative data from analogous compounds and the detailed experimental protocols provided in this guide offer a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this novel molecule.

Future research should focus on:

-

Synthesizing and purifying this compound for in vitro testing.

-

Performing the enzyme inhibition assays detailed in this guide to determine the IC50 values for each potential target.

-

Conducting selectivity assays to assess the compound's inhibitory activity against related enzymes (e.g., COX-1).

-

Utilizing cell-based assays to confirm the on-target effects in a more physiological context.

-

Elucidating the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies.

The findings from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a potential drug candidate.

Disclaimer

The information presented in this document regarding the potential enzyme targets of this compound is based on structural analogy and a review of existing literature on similar compounds. The proposed targets and experimental protocols are intended to guide future research and have not been experimentally validated for this specific compound. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.

References

- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition [frontiersin.org]

- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design of an indolebutanoic acid derivative as a novel aldose reductase inhibitor based on docking and 3D QSAR studies of phenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Arylpropionic Acid Derivatives as NSAIDs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines their core mechanism of action, pharmacokinetic profiles, and established experimental protocols for their evaluation, with a focus on quantitative data and detailed methodologies.

Introduction

Arylpropionic acid derivatives, commonly known as "profens," are a cornerstone in the management of pain and inflammation.[1][2][3] Structurally characterized by an aromatic ring linked to a propionic acid moiety, this class includes widely used drugs such as ibuprofen, naproxen, and ketoprofen.[1][3] Their therapeutic effects stem from the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation, pain, and fever.

Mechanism of Action: COX Inhibition

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. By blocking the action of these enzymes, arylpropionic acid derivatives prevent the conversion of arachidonic acid to prostaglandins. Most profens are non-selective inhibitors of both COX-1 and COX-2.

Quantitative Data: COX Inhibition

The inhibitory potency of various arylpropionic acid derivatives against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50). The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | 13 | 344 | 0.04 |

| Naproxen | 2.6 | 1.8 | 1.44 |

| Ketoprofen | 0.4 | 1.6 | 0.25 |

| Flurbiprofen | 0.5 | 3.2 | 0.16 |

Note: IC50 values can vary depending on the specific assay conditions.

Pharmacokinetic Profiles

The pharmacokinetic properties of arylpropionic acid derivatives are crucial for determining their dosing regimens and clinical utility. Generally, they are well-absorbed orally, highly protein-bound, and metabolized in the liver.

| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t½) (hours) | Time to Peak Concentration (Tmax) (hours) |

| Ibuprofen | 80-100 | >98 | 2-4 | 1-2 |

| Naproxen | 95 | >99 | 12-17 | 2-4 |

| Ketoprofen | 90 | >99 | 1.5-2.5 | 0.5-2 |

| Flurbiprofen | >95 | >99 | 3-6 | 1.5 |

| Tiaprofenic Acid | ~100 | >98 | 3-6 | 1-2 |

Experimental Protocols

Synthesis of a Representative Arylpropionic Acid Derivative: Ibuprofen

This protocol outlines a common laboratory-scale synthesis of ibuprofen starting from isobutylbenzene.[4][5][6]

Materials:

-

Isobutylbenzene

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid CO₂)

-

Appropriate solvents for extraction and purification (e.g., petroleum ether, ethyl acetate)

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to form p-isobutylacetophenone.[5]

-

Reduction: The ketone group of p-isobutylacetophenone is reduced to a secondary alcohol, 1-(4-isobutylphenyl)ethanol, using a reducing agent such as sodium borohydride in methanol.[4]

-

Chlorination: The alcohol is then converted to the corresponding alkyl chloride, 1-chloro-1-(4-isobutylphenyl)ethane, by reaction with concentrated hydrochloric acid.[5]

-

Grignard Reaction and Carboxylation: The alkyl chloride is used to form a Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether. This Grignard reagent is then carboxylated by pouring it over crushed dry ice. Subsequent acidification with a strong acid (e.g., HCl) yields ibuprofen.[4][5]

-

Purification: The final product is purified by extraction and recrystallization.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for assessing the anti-inflammatory activity of NSAIDs.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (lambda, type IV)

-

Plethysmometer

-

Test compound (arylpropionic acid derivative)

-

Standard drug (e.g., indomethacin or ibuprofen)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: The animals are divided into groups (n=6 per group): a control group, a standard drug group, and one or more test compound groups.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 60 minutes after oral administration), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Quantification in Biological Samples: HPLC Method for Ibuprofen in Human Plasma

This protocol provides a method for the determination of ibuprofen concentrations in human plasma using High-Performance Liquid Chromatography (HPLC).[7][8]

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Human plasma samples

-

Ibuprofen standard

-

Internal standard (e.g., naproxen)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Ammonium sulfate

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Preparation (Protein Precipitation and Extraction):

-

To 1.0 mL of plasma in a centrifuge tube, add a known amount of the internal standard.

-

Add 0.50 mL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Saturate the supernatant with ammonium sulfate to salt-out the acetonitrile.[7]

-

-

Chromatographic Conditions:

-

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of ibuprofen and a fixed concentration of the internal standard into blank plasma.

-

Process these standards in the same way as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of ibuprofen to the internal standard against the concentration of ibuprofen.

-

Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Arylpropionic acid derivatives are a well-established and indispensable class of NSAIDs. Their efficacy is primarily due to the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Understanding their pharmacokinetic profiles and employing standardized experimental protocols are essential for the continued development and safe use of these important therapeutic agents. This guide provides a foundational resource for professionals engaged in the research and development of anti-inflammatory drugs.

References

- 1. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 6. medicilon.com [medicilon.com]

- 7. Assay of ibuprofen in human plasma by rapid and sensitive reversed-phase high-performance liquid chromatography:application to a single dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of a liquid chromatographic method for the determination of ibuprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-(4-Chlorothiophen-2-yl)propanoic acid

Application Note

This document provides a detailed protocol for the synthesis of 3-(4-Chlorothiophen-2-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with a Palladium-catalyzed Heck coupling reaction between 2-bromo-4-chlorothiophene and methyl acrylate. The resulting acrylate is subsequently hydrolyzed and reduced in a one-pot procedure to yield the target propanoic acid. This protocol is intended for researchers and professionals in the fields of organic synthesis, drug development, and chemical research.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | Heck Coupling | 2-bromo-4-chlorothiophene | Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate | 218.52 | 85-95 (estimated) | >95 |

| 2 | Hydrolysis & Hydrogenation | Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate | This compound | 190.65 | 90-98 (estimated) | >98 |

Experimental Protocols

Step 1: Synthesis of Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate

This procedure details the Palladium-catalyzed Heck coupling of 2-bromo-4-chlorothiophene with methyl acrylate.

Materials:

-

2-bromo-4-chlorothiophene

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-bromo-4-chlorothiophene (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Add anhydrous acetonitrile to the flask to dissolve the solids.

-

To this solution, add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq) via syringe.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate as a solid.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the acrylate ester followed by the hydrogenation of the double bond.

Materials:

-

Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve Methyl (E)-3-(4-chlorothiophen-2-yl)acrylate (1.0 eq) in methanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours to effect hydrolysis of the ester. Monitor by TLC.

-

Once hydrolysis is complete, carefully add 10% Palladium on carbon (5 mol %) to the reaction mixture.

-

Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Upon completion of the hydrogenation (monitored by TLC or ¹H NMR), filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Visualizations

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for High-Yield Synthesis of Substituted Thiophene Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-yield synthesis of substituted thiophene propanoic acids, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The following sections detail two primary synthetic strategies: a two-step approach involving Knoevenagel condensation followed by hydrogenation, and a malonic ester synthesis route.

Strategy 1: Knoevenagel Condensation and Subsequent Hydrogenation

This reliable two-step method first involves the formation of a substituted 3-(thiophen-2-yl)acrylic acid via a Knoevenagel condensation, followed by the reduction of the carbon-carbon double bond to yield the desired propanoic acid.

Step 1: Knoevenagel Condensation for the Synthesis of 3-(Thiophen-2-yl)acrylic Acid

The Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds. In this protocol, a substituted thiophene-2-carboxaldehyde is reacted with malonic acid in the presence of a base, such as pyridine, to yield the corresponding acrylic acid derivative. Yields for this reaction are typically in the range of 65-78%[1].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted thiophene-2-carboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (5-10 volumes).

-